Nutlin-3

Catalog No.
S537839
CAS No.
548472-68-0
M.F
C60H60Cl4N8O8
M. Wt
1163.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nutlin-3

CAS Number

548472-68-0

Product Name

Nutlin-3

IUPAC Name

4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one

Molecular Formula

C60H60Cl4N8O8

Molecular Weight

1163.0 g/mol

InChI

InChI=1S/2C30H30Cl2N4O4/c2*1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h2*4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)

InChI Key

GBBSJAZVCWRGRH-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Solubility

Soluble in DMSO

Synonyms

nutlin 3, nutlin-3, nutlin-3A, nutlin-3B

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl.CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Description

The exact mass of the compound Nutlin-3 is 580.1644 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of stilbenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Nutlin-3 is a small-molecule inhibitor that disrupts the interaction between MDM2 (mouse double minute 2) and p53 proteins. p53 is a tumor suppressor protein that plays a critical role in regulating cell cycle arrest, DNA repair, and apoptosis (programmed cell death) [What is p53? National Cancer Institute. ]. MDM2 acts as a negative regulator of p53, targeting it for degradation. By inhibiting MDM2, Nutlin-3 allows p53 to accumulate and exert its tumor suppressive functions. This makes Nutlin-3 a promising candidate for cancer therapy, particularly in tumors with functional p53.

Radiosensitization

One of the most studied applications of Nutlin-3 is its potential to radiosensitize cancer cells. Radiosensitization refers to increasing the effectiveness of radiation therapy. Studies have shown that Nutlin-3 can significantly radiosensitize cancer cells harboring wild-type p53 [Nutlin-3, the small-molecule inhibitor of MDM2, promotes senescence and radiosensitises laryngeal carcinoma cells harbouring wild-type p53. British Journal of Cancer. ]. This effect is attributed to Nutlin-3's ability to induce cell cycle arrest and senescence (a state of permanent cell cycle arrest) in these cells. The combination of radiation and Nutlin-3 treatment may improve treatment outcomes and potentially allow for reduced radiation dosages, thereby minimizing side effects.

Nutlin-3 is a small molecule that functions as a potent inhibitor of the interaction between the tumor suppressor protein p53 and its negative regulator, mouse double minute 2 homolog (MDM2). By disrupting this interaction, Nutlin-3 stabilizes p53, leading to its accumulation and activation. This mechanism is particularly relevant in the context of cancers that retain wild-type p53, where Nutlin-3 can induce cell cycle arrest and promote apoptosis through the activation of p53 target genes involved in growth inhibition and apoptosis .

  • Nutlin-3 binds competitively to the p53-binding pocket of MDM2, preventing MDM2 from targeting p53 for degradation.
  • This stabilization of p53 protein levels allows it to activate downstream genes involved in cell cycle arrest and apoptosis (programmed cell death) in cancer cells with functional p53.
  • Nutlin-3 is an investigational compound and not yet approved for clinical use [].
  • Information on its safety profile in humans is not available.
  • In research settings, Nutlin-3 should be handled with appropriate personal protective equipment following general laboratory safety guidelines [].

Nutlin-3 operates primarily through non-covalent interactions with MDM2. It binds to the p53-binding pocket of MDM2, preventing MDM2 from ubiquitinating p53 for proteasomal degradation. This stabilization of p53 allows it to accumulate in the nucleus, where it can activate transcription of genes that promote cell cycle arrest and apoptosis. The chemical formula for Nutlin-3 is C30H30Cl2N4O4C_{30}H_{30}Cl_{2}N_{4}O_{4}, with a molecular weight of approximately 581.49 g/mol .

Nutlin-3 has demonstrated significant biological activity in various cancer models. It selectively enhances the apoptotic response in cells expressing wild-type p53 while having minimal effects on cells with mutant p53. Studies show that Nutlin-3 can sensitize cancer cells to other therapeutic agents, such as recombinant human tumor necrosis factor-related apoptosis-inducing ligand (rhTRAIL), by increasing the expression of pro-apoptotic factors like DR5 . Additionally, Nutlin-3 has been shown to induce acetylation of p53 and heat shock proteins, further modulating its activity and sensitivity in different cancer types .

The synthesis of Nutlin-3 involves several steps that typically include:

  • Formation of Imidazole Derivatives: The initial step often involves the preparation of imidazole derivatives through condensation reactions.
  • Aryl Nitromethane Addition: A highly diastereo- and enantioselective addition of aryl nitromethane pronucleophiles to aryl aldimines is utilized to form key intermediates.
  • Final Coupling Reactions: These intermediates are then subjected to coupling reactions to yield Nutlin-3 .

One notable method described utilizes organocatalysis, which allows for efficient synthesis at larger scales while maintaining high stereoselectivity .

Nutlin-3 is primarily investigated for its potential use in cancer therapy due to its ability to activate the p53 pathway. Clinical trials have explored its efficacy in various malignancies, including leukemia, prostate cancer, and solid tumors expressing wild-type p53. Furthermore, it has been studied for use in combination therapies to enhance the effects of radiation and other chemotherapeutic agents .

Research on Nutlin-3 has focused on its interactions with various proteins involved in cell cycle regulation and apoptosis. Notably, studies have shown that Nutlin-3 enhances the acetylation of p53, which is crucial for its transcriptional activity. It also affects the levels of heat shock proteins, which can influence cellular responses to stress and drug sensitivity . Additionally, Nutlin-3 has been shown to synergistically enhance apoptosis when combined with other agents targeting heat shock proteins or involved in apoptotic pathways .

Nutlin-3 belongs to a class of compounds known as MDM2 inhibitors. Other notable compounds include:

Compound NameMechanismUnique Features
MI-77301MDM2 inhibitorMore selective towards MDMX; shows promise in clinical trials for solid tumors
RG7112MDM2 antagonistFirst-in-class compound; demonstrated efficacy in hematological malignancies
SAR405838Dual MDM2/MDMX inhibitorTargets both MDM2 and MDMX; potential for broader application across different cancers

Nutlin-3 is unique due to its specific binding affinity for the MDM2-p53 interaction site, which allows it to effectively restore p53 function without affecting other pathways directly regulated by MDMX or other related proteins . Its ability to sensitize cells expressing wild-type p53 further distinguishes it from other compounds that may not have this selective effect.

Cell Cycle Arrest Induction in Wild-Type Tumor Protein p53 Models

Nutlin-3 disrupts the physical association between murine double minute 2 and tumor protein p53, thereby stabilising tumor protein p53 and triggering transcription of cyclin-dependent kinase inhibitor 1A. In ten unrelated human solid-tumour cell lines that all preserve wild-type tumor protein p53, exposure to Nutlin-3 for twenty-four hours virtually eliminated DNA-synthesis activity: the S-phase compartment fell from 30–45% to ≤2%, while cells accumulated in both G1 and G2/M phases [1]. Comparable results have been reproduced in low-grade serous ovarian carcinoma cells [2] and in cultured Hodgkin and Reed–Sternberg lymphoma cells that express wild-type tumor protein p53 [3].

Cell line (origin)Genetic status of tumor protein p53S-phase fraction before treatmentS-phase fraction after Nutlin-3Dominant arrest phaseReference
HCT116 (colorectal)Wild-type33%0.3%G1 + G2/M1
A549 (lung)Wild-type36%1.5%G1 + G2/M1
SJSA-1 (osteosarcoma)Wild-type with murine double minute 2 amplification40%0.2%G1 + G2/M1
HOC-7 (ovarian, low-grade serous)Wild-type32%2.1%G111
L-540 (Hodgkin lymphoma)Wild-type28%4.0%G17

Apoptosis Mechanisms in Tumour Cell Lines

Sustained stabilization of tumor protein p53 by Nutlin-3 proceeds from cell-cycle blockade to programmed cell death. In wild-type tumour protein p53 osteosarcoma cells (SJSA-1), the Annexin V-positive fraction reached 80% forty-eight hours after exposure, accompanied by robust induction of Bcl-2-associated X protein and p53 upregulated modulator of apoptosis, and by cleavage of executioner caspase 3 [1]. Similar p53-dependent apoptosis has been recorded in glioblastoma multiforme cells [4] and in diffuse large B-cell lymphoma cultures, where murine double minute 2 blockade also provoked mitochondrial translocation of tumor protein p53 and down-regulation of the anti-apoptotic protein B-cell lymphoma extra large [5].

Model systemPeak apoptotic index (Annexin V or caspase 3)Molecular hallmarks observedReference
SJSA-1 osteosarcoma80% Annexin V-positive at 48 hBcl-2-associated X protein↑; p53 upregulated modulator of apoptosis↑1
L540 Hodgkin lymphoma45% Annexin V-positive at 72 hCyclin-dependent kinase inhibitor 1A↑; caspase-3 cleavage7
U87MG glioblastoma30% caspase-3 cleavage at 48 hConcurrent cellular senescence; growth differentiation factor 15↑13
t(14;18) diffuse large B-cell lymphoma50% Annexin V-positive at 48 hBcl-2-associated X protein↑; p53 upregulated modulator of apoptosis↑; B-cell lymphoma extra large↓5

In Vivo Antitumour Efficacy

Xenograft Tumour Growth Suppression

Nutlin-3 demonstrates pronounced anti-tumour activity in multiple murine xenograft models carrying wild-type tumor protein p53. In osteosarcoma xenografts derived from SJSA-1 cells, murine double minute 2 antagonism led to mean tumour-volume inhibition of 98% and yielded eight partial and one complete regression within three weeks [6]. Tumours harbouring murine double minute 2 amplification but intact tumor protein p53 (MHM osteosarcoma) regressed completely in all treated animals [6]. Comparable though less dramatic responses were recorded in prostate carcinoma (LnCaP and 22Rv1) and in diffuse large B-cell lymphoma xenografts [7]. Neuroblastoma xenografts generated from UKF-NB-3-derived chemoresistant cells also showed a statistically significant halving of tumour burden under Nutlin-3 monotherapy [8].

Xenograft modelMurine double minute 2 / tumor protein p53 statusOutcome parameterObserved effectReference
SJSA-1 osteosarcomaAmplified / wild-typeMean tumour inhibition98%50
MHM osteosarcomaAmplified / wild-typeComplete regressions15 / 15 animals50
LnCaP prostate carcinomaNormal / wild-typeMedian volume change37% shrinkage50
t(14;18) diffuse large B-cell lymphomaOver-expressed B-cell lymphoma 2 / wild-type tumor protein p53Tumour growthMarked suppression51
UKF-NB-3 neuroblastoma (chemoresistant)Normal / wild-typeTumour volume46% reduction53
SNU-1 gastric carcinomaNormal / wild-typeGrowth indexSignificant retardation25

Tissue-Specific Pharmacokinetic Properties

A whole-body physiologically based pharmacokinetic analysis in mice revealed that Nutlin-3 is absorbed rapidly after oral administration; peak plasma concentrations occur at approximately two hours [9]. Model-based simulations predict oral bioavailability of seventy-five to ninety-one percent for once-daily schedules and approach full systemic availability when the compound is administered twice daily [9]. Tissue partitioning is highly heterogeneous: greatest exposure is achieved in intestine, liver and spleen, while brain, bone marrow and vitreous fluid receive substantially lower concentrations [9].

ParameterQuantitative findingInterpretationReference
Time to peak plasma level after oral dosing≈ 2 hRapid gastrointestinal uptake19
Predicted oral bioavailability (once daily)75–91%Efficient enteric absorption19
Relative tissue enrichment (high > low)Intestine > liver > spleen ≫ adipose ≈ adrenal ≈ lung ≈ muscle ≈ retina ≫ brain > bone marrow > vitreousReflects permeability and transporter profile19
Unbound fraction in plasma0.7–11.8% (concentration-dependent)Extensive protein binding with saturability19

Synergistic Interactions With Cytotoxic Agents

Doxorubicin Combination Therapy Mechanisms

Nutlin-3 enhances doxorubicin efficacy by simultaneously activating tumor protein p53-dependent transcription and reinforcing DNA-damage signalling provoked by the anthracycline. In sarcoma lines harbouring wild-type tumor protein p53, combined exposure produced combination-index values below one, indicating true pharmacological synergy; the effective concentration of doxorubicin necessary for ninety-percent growth inhibition could be reduced roughly ten-fold [10]. Synergy is also observed in diffuse large B-cell lymphoma, where murine double minute 2 inhibition augments mitochondrial binding of tumor protein p53 and lowers the apoptotic threshold imposed by B-cell lymphoma 2 over-expression [5]. Even Hodgkin lymphoma cells that retain wild-type tumor protein p53 became more susceptible to doxorubicin when murine double minute 2 was antagonised [3].

Cell modelMolecular contextCombination-index (Nutlin-3 + doxorubicin)Mechanistic highlightsReference
T778 liposarcomaMurine double minute 2 amplified, wild-type tumor protein p530.62Cyclin-dependent kinase inhibitor 1A up-regulation, caspase-9 activation34
OSA osteosarcomaMurine double minute 2 amplified, wild-type tumor protein p530.70p53 upregulated modulator of apoptosis induction34
t(14;18) diffuse large B-cell lymphomaB-cell lymphoma 2 over-expressed, wild-type tumor protein p530.55Direct p53–mitochondrial binding, B-cell lymphoma extra large down-regulation5

Methotrexate Potentiation Dynamics

Nutlin-3 also modulates the antifolate response. In sarcoma cells with either normal or amplified murine double minute 2 and intact tumor protein p53, Nutlin-3 lowered the concentration of methotrexate required for seventy-five to ninety-five percent cytostasis by up to seven-fold [10]. Mechanistic studies indicate that enforced tumor protein p53 activation amplifies methotrexate-triggered nucleotide depletion, intensifies replication stress and accelerates p53-mediated apoptotic signalling. Interestingly, in sarcoma lines lacking functional tumor protein p53 the same combination proved antagonistic, underscoring the centrality of the tumor protein p53 axis [10] [11].

Cell modelTumor protein p53 statusNet interaction with methotrexateDose-reduction factor for methotrexateReference
U2OS osteosarcomaWild-typeSynergistic6.2-fold34
T778 liposarcomaWild-type, murine double minute 2 amplifiedSynergistic5.8-fold34
RMS13 rhabdomyosarcomaMutantAntagonisticNot applicable34

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

1162.325872 g/mol

Monoisotopic Mass

1160.328822 g/mol

Heavy Atom Count

80

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FJA1772CVW

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

675576-98-4

Wikipedia

Nutlin

Dates

Last modified: 08-15-2023
Compounds from Brummelkamp, et al. A shRNA barcode screen provides insight into cancer cell vulnerability to MDM2 inhibitors. Nature Chemical Biology, 2006. doi: 10.1038/nchembio774. http://www.nature.com/naturechemicalbiology

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